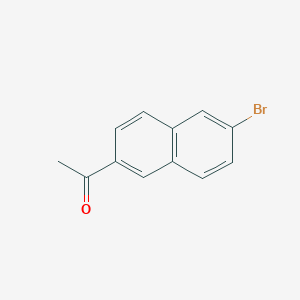

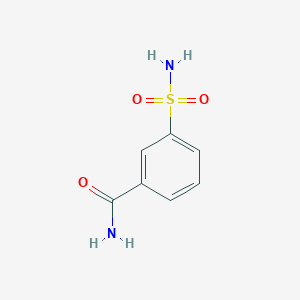

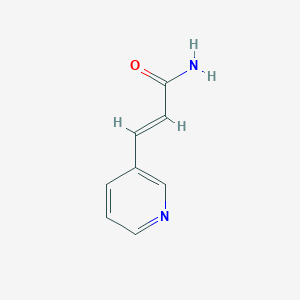

(E)-3-pyridin-3-ylprop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

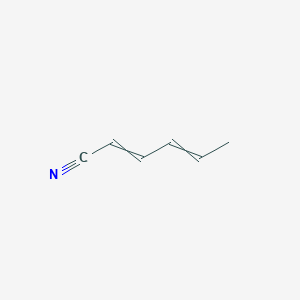

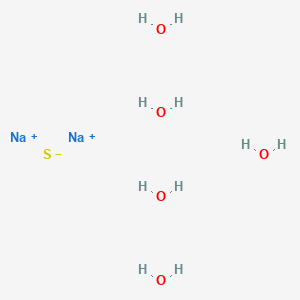

(E)-3-pyridin-3-ylprop-2-enamide is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141209. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Enaminoketones and esters, particularly cyclic-β-enaminoesters, are pivotal intermediates for synthesizing heterocycles and natural products. Their versatility as synthetic intermediates, combining the nucleophilicity of enamines with the electrophilicity of enones, allows for the creation of various heterocycles such as pyridine, pyrimidine, and pyrrole derivatives. These compounds are essential for generating alkaloid structures and bicyclic compounds with potential anticonvulsant properties (Negri, Kascheres, & Kascheres, 2004).

Biological Activity and Chemosensing

Pyridine derivatives have shown a wide array of biological activities and have been used in clinical settings. Their structure allows them to act as effective chemosensors for detecting various ions and species, highlighting their importance in medicinal applications and analytical chemistry (Altaf et al., 2015). The diversity of heterocyclic N-oxide molecules, including those synthesized from pyridine, showcases their potential in organic synthesis, catalysis, and drug development, owing to their functionalities in forming metal complexes, designing catalysts, and exhibiting medicinal properties such as anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Agrochemical Discovery

Pyridine-based compounds are crucial in agrochemical applications, including fungicides, insecticides, and herbicides. The intermediate derivatization methods have proven essential for discovering novel lead compounds in the agrochemical field, aiming to meet market requirements more efficiently (Guan et al., 2016).

Catalysis and Material Science

The review of phosphine-stabilized platinum-gold and palladium-gold cluster compounds has underscored their applications in catalysis, particularly in H2 activation and as models for bimetallic surfaces. These clusters demonstrate the potential for catalytic applications, providing insights into the synergism observed for Pt-Au and Pd-Au heterogeneous catalysts (Pignolet et al., 1995).

Propriétés

IUPAC Name |

(E)-3-pyridin-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-8(11)4-3-7-2-1-5-10-6-7/h1-6H,(H2,9,11)/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUZERSNFCTTSP-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-73-4 |

Source

|

| Record name | 3-Pyridineacrylamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.